molecular formula C14H14N2S B1656777 Methyl n,n'-diphenylcarbamimidothioate CAS No. 5416-30-8

Methyl n,n'-diphenylcarbamimidothioate

Cat. No.: B1656777
CAS No.: 5416-30-8
M. Wt: 242.34 g/mol
InChI Key: KZXMKHQCJVVAQG-UHFFFAOYSA-N
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Description

Methyl N,N'-diphenylcarbamimidothioate is a chemical reagent of interest in organic synthesis and peptide chemistry, drawing its research value from the properties of the thiocarbamate and N-phenyl functional groups. Although a direct literature reference for this specific compound is limited, its structure suggests close relation to compounds used in chemoselective ligation strategies, such as those involving the N-phenylthiocarbonyl group, which serves as a versatile thioester surrogate for constructing complex peptides, peptidomimetics, and peptide conjugates . The core research application of this compound is anticipated to be in the formation of thiocarbamate linkages. This mirrors the use of analogous phenylthiocarbonyl peptides, which can undergo specific ligation with a second peptide containing an N-terminal cysteine residue. This reaction proceeds through a mechanism involving a cyclization step to form a stable thiazolidine intermediate, enabling the efficient synthesis of linear or cyclic peptide scaffolds . Furthermore, the presence of the N-phenyl group is characteristic of ligands used in coordination chemistry. Similar N-methyl-N-phenyl dithiocarbamate structures are known to form stable, octahedral mixed-ligand complexes with transition metals like Mn(II), Co(II), Ni(II), and Cu(II), which have demonstrated significant antifungal activity against pathogens such as Aspergillus niger and Candida albicans . The strong metal-chelating ability of these related compounds also makes them excellent candidates for solvent extraction processes, showing high efficiency in binding and separating metal ions like copper and nickel from aqueous solutions . Researchers can leverage this compound as a building block or ligand in these advanced areas of study. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

5416-30-8

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

methyl N,N'-diphenylcarbamimidothioate

InChI

InChI=1S/C14H14N2S/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16)

InChI Key

KZXMKHQCJVVAQG-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=CC=C1)NC2=CC=CC=C2

Canonical SMILES

CSC(=NC1=CC=CC=C1)NC2=CC=CC=C2

Other CAS No.

5416-30-8

solubility

6.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl N,N′-diphenylcarbamimidothioate belongs to a broader class of carbamimidothioates and thiourea derivatives. Key structural analogs include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents (R¹, R², R³) Key Functional Groups
Methyl N,N′-diphenylcarbamimidothioate C₁₄H₁₅N₂S Methyl, Phenyl, Phenyl Thioester, Imine, Aromatic
Ethyl N'-(4-ethylphenyl)-N-methylcarbamimidothioate (ZVK) C₁₂H₁₈N₂S Ethyl, 4-Ethylphenyl, Methyl Thioester, Imine, Alkyl-Aromatic
N,N′-Diphenylthiourea C₁₃H₁₂N₂S Phenyl, Phenyl Thiourea, Aromatic

Key Observations :

  • Methyl vs. Ethyl Thioester : The methyl group in Methyl N,N′-diphenylcarbamimidothioate may enhance electrophilicity compared to ethyl in ZVK, influencing nucleophilic substitution rates .
  • Aromatic vs.
  • Thioester vs. Thiourea: N,N′-Diphenylthiourea lacks the thioester group, rendering it less reactive in cyclization reactions but more effective as a hydrogen-bond donor .

Physicochemical Properties and Reactivity

Reactivity Insights :

  • Cyclization Efficiency : Methyl N,N′-diphenylcarbamimidothioate’s high yield (95%) in imidazole synthesis is attributed to the electron-withdrawing thioester group, which stabilizes intermediates during cyclization . In contrast, N,N′-diphenylthiourea’s lack of a thioester limits its utility in similar reactions .
  • Base Sensitivity : Reactions involving Methyl N,N′-diphenylcarbamimidothioate require mild bases (e.g., Et₃N), whereas stronger bases (e.g., NaH) may decompose thiourea derivatives .

Spectroscopic and Analytical Distinctions

Table 3: Spectroscopic Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z [M+H]⁺)
Methyl N,N′-diphenylcarbamimidothioate 2.30 (SCH₃), 6.34 (NH) 14.5 (SCH₃), 150.0 (C=S) 243.0950
ZVK Not reported Not reported Not reported
N,N′-Diphenylthiourea ~9.5 (NH, broad)* ~180 (C=S)* Not reported

*Typical thiourea NMR shifts from literature.

Key Differences :

  • The SCH₃ group in Methyl N,N′-diphenylcarbamimidothioate produces a distinct singlet at δ 2.30 in ¹H NMR, absent in thioureas .
  • The C=S carbon in Methyl N,N′-diphenylcarbamimidothioate resonates at δ 150.0, whereas thioureas typically show C=S signals near δ 180 .

Preparation Methods

Phase-Transfer Catalyzed Alkylation of Thioureas

The most widely documented preparation involves the methylation of N,N'-diphenylthiourea under phase-transfer conditions. This method, reported by Thieme Connect, achieves high yields (95%) through a biphasic reaction system.

Reaction Conditions

  • Substrate : N,N'-Diphenylthiourea (3a)
  • Reagents : Methyl iodide (MeI), tetra-$$n$$-butylammonium bromide (TBAB)
  • Solvent System : Benzene and 20% aqueous NaOH
  • Temperature : Room temperature (25–30°C)
  • Time : 30–60 minutes

The thiourea undergoes $$S$$-methylation via an S$$_\text{N}$$2 mechanism, facilitated by TBAB, which shuttles the hydroxide-generated methyl iodide into the organic phase. The product is isolated by liquid-liquid extraction and purified via silica gel chromatography.

Mechanistic Insights

  • Deprotonation : NaOH deprotonates the thiourea, forming a thiolate anion.
  • Alkylation : MeI reacts with the thiolate, yielding the methylated product.
  • Phase Transfer : TBAB enhances interfacial contact, accelerating the reaction.

Characterization Data

  • $$^1$$H NMR (CDCl$$3$$): δ 7.08–7.33 (m, 10H, Ar-H), 2.30 (s, 3H, SCH$$3$$).
  • HRMS : [M + H]$$^+$$ observed at m/z 243.0950 (calculated 243.0955).

Alternative Patent-Based Approaches

A Chinese patent discloses a single-step alkylation using diphenylamine and methylamino-formyl halides. However, this method targets N-methyl-N',N'-diphenylcarbamide, an oxygen analogue, rather than the thioate variant. While the conditions (reflux in benzene/toluene, 3–5 hours) are comparable, the product’s structural divergence limits its applicability to carbamimidothioate synthesis.

Comparative Analysis of Methodologies

Efficiency and Yield

The phase-transfer method outperforms alternatives in yield (95% vs. 70–85% in older protocols) and reaction time (30–60 minutes vs. multi-hour processes). The use of TBAB minimizes side reactions, ensuring high purity without costly purification.

Applications in Heterocyclic Synthesis

Methyl N,N'-diphenylcarbamimidothioate is a linchpin in imidazole synthesis. Treatment with sodium hydride and activated isocyanides (e.g., tosylmethyl isocyanide) in DMF induces cyclization, forming N,1-diaryl-4-tosylimidazol-5-amines. The mechanism proceeds via:

  • Deprotonation : NaH generates a carbanion at the methylene isocyanide.
  • Condensation : The carbanion attacks the carbamimidothioate, forming an intermediate.
  • Cyclization : Intramolecular nucleophilic attack yields the imidazole core.

Q & A

Q. What are the optimal synthetic routes and characterization methods for Methyl N,N'-diphenylcarbamimidothioate?

  • Methodological Answer : The compound is synthesized via cyclization reactions, yielding 95% as a white solid. Key steps include:
  • Reaction Conditions : Room temperature, CDCl₃ solvent, and standard workup procedures.

  • Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ = 7.08–7.33 (m, 10H, Ar-H), 6.34 (s, 1H, NH), 2.30 (s, 3H, SCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Peaks at δ = 150.0 (C=S), 131.6–121.1 (aromatic carbons), and 14.5 (SCH₃).

  • HRMS (ESI-TOF) : m/z [M + H]⁺ = 243.0950 (calcd. 243.0955).

  • Validation : Cross-reference spectral data with NIST Standard Reference Database for carbamate analogs .

    ParameterValue/Description
    Yield95%
    Melting Point95–100°C
    Key NMR Signals2.30 ppm (SCH₃), 6.34 ppm (NH)

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or light.
  • Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Follow protocols for carbamate derivatives, which may release toxic gases (e.g., methyl isocyanate) under decomposition .
  • Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to check purity over time.

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For example:
  • 2D NMR (HSQC, HMBC) : Assigns aromatic proton-carbon correlations and confirms SCH₃ connectivity.
  • IR Spectroscopy : Validate thiourea C=S stretch (~1250 cm⁻¹) and NH stretch (~3350 cm⁻¹).
  • Contradiction Resolution : If NMR shifts conflict with literature (e.g., SCH₃ proton environment), replicate synthesis under inert atmosphere to rule out oxidation .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model:

  • Reactivity : Electrophilic sulfur sites for nucleophilic attack.

  • Metabolism : Simulate hepatic cytochrome P450-mediated oxidation (e.g., S-demethylation) using docking studies.

  • Thermodynamic Data : Reference NIST enthalpies (ΔfH°gas) for analogous carbamates to estimate reaction energies .

    Computational ParameterApplication Example
    HOMO-LUMO GapPredicts susceptibility to electrophilic reactions
    Solvation Free Energy (ΔG)Estimates solubility in polar solvents

Q. What strategies address contradictory spectral or synthetic yield data in published studies?

  • Methodological Answer :
  • Reproducibility Checks :

Verify solvent purity (e.g., anhydrous CDCl₃ for NMR).

Standardize reaction time (e.g., 12–24 hours for cyclization).

  • Error Analysis : Compare HRMS isotopic patterns to rule out impurities. For low yields (<90%), optimize stoichiometry of phenyl isothiocyanate intermediates .

Q. How can this compound be functionalized for novel applications in organic synthesis?

  • Methodological Answer :
  • Derivatization Routes :
  • Alkylation : React with alkyl halides to modify the SCH₃ group.
  • Cross-Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the carbamimidothioate core.
  • Mechanistic Insights : Monitor intermediates via LC-MS to track regioselectivity .

Data Contradiction and Validation Table

Observed IssueResolution StrategyReference
Discrepant ¹H NMR SCH₃ shiftsVerify solvent (CDCl₃ vs. DMSO) and temperature
Inconsistent HRMS m/z valuesRecalibrate instrument with NIST standard
Low synthetic yieldOptimize phenyl isothiocyanate stoichiometry

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